molecular formula C15H10ClNO5 B5632312 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate

2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate

Cat. No.: B5632312
M. Wt: 319.69 g/mol
InChI Key: AOEVKXOIFBSNLR-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate is an organic compound with the molecular formula C13H8ClNO4 It is characterized by the presence of a nitrophenyl group and a chlorobenzoate ester

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 4-nitrophenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 4-nitrophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Hydrolysis: Aqueous hydrochloric acid for acidic hydrolysis or sodium hydroxide for basic hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2-(4-aminophenyl)-2-oxoethyl 2-chlorobenzoate.

    Hydrolysis: 2-chlorobenzoic acid and 4-nitrophenol.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. For instance, the nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-2-oxoethyl benzoate
  • 2-(4-nitrophenyl)-2-oxoethyl 4-chlorobenzoate
  • 2-(4-aminophenyl)-2-oxoethyl 2-chlorobenzoate

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate is unique due to the presence of both a nitrophenyl group and a chlorobenzoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-13-4-2-1-3-12(13)15(19)22-9-14(18)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEVKXOIFBSNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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